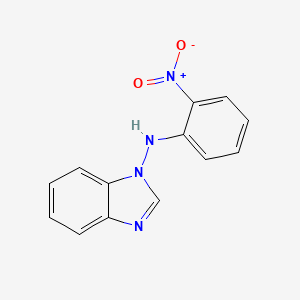
N-(2-Nitrophenyl)-1H-benzimidazol-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Nitrophenyl)-1H-benzimidazol-1-amine: is a heterocyclic compound that belongs to the benzimidazole family Benzimidazole derivatives are known for their diverse biological activities and are widely used in pharmaceutical and chemical industries
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Condensation Reaction: The synthesis of N-(2-Nitrophenyl)-1H-benzimidazol-1-amine typically involves the condensation of o-phenylenediamine with 2-nitrobenzaldehyde.
Cyclization: The intermediate product undergoes cyclization to form the benzimidazole ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide (DMF).
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Antimicrobial Activity: Benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties and can be used in the development of new antibiotics.
Medicine:
Anticancer Agents: The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry:
Wirkmechanismus
The mechanism of action of N-(2-Nitrophenyl)-1H-benzimidazol-1-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-(2-Nitrophenyl)-1H-benzimidazole: Similar structure but lacks the amino group.
N-(2-Aminophenyl)-1H-benzimidazol-1-amine: Reduced form of the compound with an amino group instead of a nitro group.
Uniqueness: N-(2-Nitrophenyl)-1H-benzimidazol-1-amine is unique due to the presence of both the nitro group and the benzimidazole ring, which confer distinct reactivity and biological activity.
Eigenschaften
CAS-Nummer |
185012-08-2 |
|---|---|
Molekularformel |
C13H10N4O2 |
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
N-(2-nitrophenyl)benzimidazol-1-amine |
InChI |
InChI=1S/C13H10N4O2/c18-17(19)13-8-4-2-6-11(13)15-16-9-14-10-5-1-3-7-12(10)16/h1-9,15H |
InChI-Schlüssel |
FOPCQYRBDQBMFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CN2NC3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydroxy-6-[(3,4,5-trimethoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12561815.png)
![9H-Pyrido[3,4-b]indole, 3,6-dibromo-1-methyl-](/img/structure/B12561826.png)
![2-Pyrrolidinone, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-4-methyl-](/img/structure/B12561831.png)

![8-Hydroxy-6-[(E)-(1,3-thiazol-2-yl)diazenyl]quinoline-5-sulfonic acid](/img/structure/B12561842.png)


![3-[(4-Bromoanilino)methylidene]-5-hydroxy-4-oxocyclohexa-1,5-diene-1-carbaldehyde](/img/structure/B12561859.png)


![4-Chlorobenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B12561872.png)
![Anthracene, 9-[4-(1-naphthalenyl)butyl]-](/img/structure/B12561877.png)
![1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3R,5R,6S)-](/img/structure/B12561883.png)
![N-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethyl}methanimine](/img/structure/B12561898.png)
